![molecular formula C6H5NOS B6323114 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one CAS No. 1078149-76-4](/img/structure/B6323114.png)

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one

Descripción general

Descripción

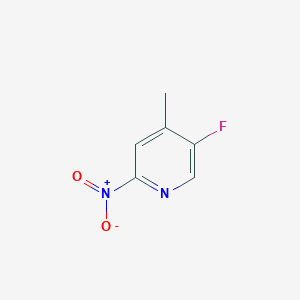

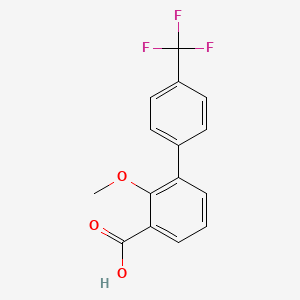

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one is a chemical compound with the molecular formula C6H5NOS and a molecular weight of 139.175 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in various studies. For instance, a series of conjugated D–π–A copolymers based on a (5-hexyltridecyl)-4H-thieno[2,3-c]pyrrol-4-one acceptor unit were synthesized for the development of better photovoltaic polymers . Another study reported the synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis

The molecular structure of this compound has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis

This compound has a boiling point of 415.4±34.0 °C at 760 mmHg and a flash point of 205.0±25.7 °C . The exact mass of the compound is 139.009186 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : Hexahydro-2H-thieno[2,3-c]pyrrole is a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Derivatives of this scaffold were synthesized through practical methods, demonstrating its potential for creating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Synthesis of Pyrrolo-Thieno-Diazepines : 5,6-Dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines were synthesized from 1-[3-(thienyl-2-aminomethyl)]pyrrole, highlighting a convenient method for preparing these compounds, which are potentially useful in various research applications (Vega & Gil, 1991).

Preparation of Thieno-Isoindigo Derivatives : A thieno-isoindigo derivative was synthesized and used to create a donor−acceptor conjugated polymer, demonstrating applications in field-effect transistors and photothermal conversion. This illustrates the material's utility in electronic and energy-related applications (Zhang et al., 2017).

Chemical Reactions and Transformations

Diels-Alder Reactions : Thieno[2,3-c]pyrroles underwent Diels-Alder reactions with reactive dienophiles. This showcases the compound's reactivity and potential use in creating complex molecular structures (Sha & Tsou, 1990).

Condensation Products for Potential Medicinal Use : Thiophene-3,4-dicarbaldehyde reacted with aromatic amines to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles, indicating potential use in developing analgesic and anti-inflammatory agents (Benachenhou et al., 1988).

Novel Applications and Syntheses

Synthesis of Pyrrylthieno-Pyrimidines : Novel 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines were synthesized, expanding the chemical space of thieno-pyrrole derivatives for potential pharmaceutical and material science applications (Bakhite et al., 2002).

Building Blocks for Combinatorial Chemistry : 4H-Thieno[3,2-b]pyrroles were used in the creation of novel heterocyclic combinatorial libraries, highlighting their role as versatile building blocks in synthetic chemistry (Ilyin et al., 2007).

Direcciones Futuras

The future directions for the research on 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one could involve exploring its potential applications in various fields such as medicinal chemistry, given its structural similarity to compounds that have shown significant biological activity . Further studies could also focus on the synthesis of new derivatives and their potential applications.

Mecanismo De Acción

Mode of Action

It is known that the compound belongs to a class of heterocyclic compounds, which are often involved in various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities , suggesting that 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one may have similar effects.

Propiedades

IUPAC Name |

5,6-dihydrothieno[2,3-c]pyrrol-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-6-4-1-2-9-5(4)3-7-6/h1-2H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQRHHVGNIRQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CS2)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

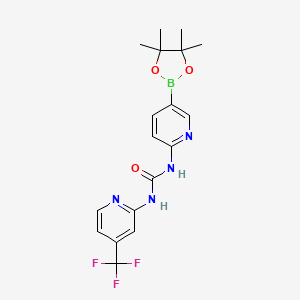

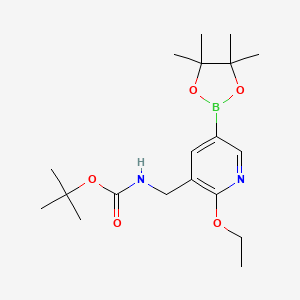

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)